molecular formula C20H13Cl2FN4O B2406472 4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-87-5

4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2406472
CAS No.: 899952-87-5
M. Wt: 415.25
InChI Key: SRVNRXNGZGQPGL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused pyrazole-pyridine core. Key structural features include:

  • Position 4: Chloro substituent.
  • Position 3: Methyl group.
  • Position 5: N-(3-Chloro-4-fluorophenyl) carboxamide.
  • Position 1: Phenyl ring.

The methyl group contributes steric hindrance, which may influence selectivity in pharmacological applications .

Properties

IUPAC Name

4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2FN4O/c1-11-17-18(22)14(20(28)25-12-7-8-16(23)15(21)9-12)10-24-19(17)27(26-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVNRXNGZGQPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antitumor , antiviral , and anti-inflammatory agent.

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • The compound showed IC50_{50} values in the micromolar range against HeLa and HCT116 human tumor cells, indicating potent anticancer properties .
  • Selective inhibition of cyclin-dependent kinases (CDK2 and CDK9) was noted, with IC50_{50} values of 0.36 µM and 1.8 µM, respectively .

Antiviral Activity

The compound has also been evaluated for its antiviral properties:

  • In vitro studies demonstrated that pyrazolo[3,4-b]pyridine derivatives can inhibit the replication of viruses such as Hepatitis C Virus (HCV), with some compounds exhibiting selectivity indices greater than 35 .
  • Molecules similar to this compound have shown EC50_{50} values ranging from 5–28 μM against respiratory syncytial virus (RSV), indicating their potential as antiviral agents .

Anti-inflammatory Properties

Additionally, the anti-inflammatory effects of related compounds have been documented:

  • Studies suggest that pyrazolo[3,4-b]pyridines may modulate inflammatory pathways, although specific data on this compound is limited .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • The inhibition of key enzymes involved in cell cycle regulation contributes to its antitumor activity.
  • Its ability to disrupt viral replication processes suggests interference with viral polymerases or other critical viral proteins .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo[3,4-b]pyridine derivatives:

Study ReferenceActivity EvaluatedKey Findings
AntitumorIC50_{50} values for CDK2 and CDK9 were 0.36 µM and 1.8 µM respectively.
AntiviralEC50_{50} values for RSV were between 5–28 μM; high selectivity index against HCV.
Anti-inflammatoryEvidence suggests modulation of inflammatory pathways in related compounds.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds with a pyrazolo[3,4-b]pyridine scaffold exhibit promising anticancer activities. For instance, derivatives of this compound have shown selective inhibition against various cancer cell lines:

CompoundCell LineInhibition (%)
4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamideHepG2 (Liver)54.25%
HeLa (Cervical)38.44%

This indicates that the compound may target specific pathways involved in cancer cell proliferation .

Anti-inflammatory Effects

Compounds similar to this compound have been explored for their anti-inflammatory properties. Research suggests that these compounds can inhibit key inflammatory mediators, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazolo[3,4-b]pyridine derivatives has also been evaluated. Studies indicate that certain modifications to the core structure enhance activity against bacterial strains such as E. coli and S. pneumoniae, with inhibition zones exceeding 15 mm in diameter .

Case Study 1: Anticancer Activity Evaluation

A systematic evaluation was conducted on the anticancer properties of this compound using MTT assays on various cancer cell lines. The results indicated significant cytotoxicity against liver and cervical cancer cells while showing minimal toxicity to normal fibroblast cells.

Case Study 2: Anti-inflammatory Mechanism Investigation

Another study focused on understanding the anti-inflammatory mechanisms of similar compounds. The findings revealed that these compounds could effectively inhibit the expression of pro-inflammatory cytokines in vitro, suggesting their utility in managing chronic inflammatory conditions.

Comparison with Similar Compounds

Pyrazolo[4,3-b]Pyridine Derivatives

Example : N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (25) .

Feature Target Compound Compound 25
Core Structure Pyrazolo[3,4-b]pyridine Pyrazolo[4,3-b]pyridine
Position 3 Substituent Methyl Amine (-NH2)
Position 5 Substituent Carboxamide None (direct N-aryl linkage)
Synthesis Yield Not reported 70% (for intermediate 26)

Key Differences :

  • The amine at position 3 increases hydrophilicity but may reduce metabolic stability compared to the methyl group in the target compound.

Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acids

Example : 5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 107658-94-6) .

Feature Target Compound CAS 107658-94-6
Position 4 Substituent Chloro Carboxylic acid (-COOH)
Position 6 Substituent None Cyclopropyl
Molecular Weight ~408.8 (estimated) 345.76

Key Differences :

  • The carboxylic acid group in CAS 107658-94-6 enhances solubility but reduces cell permeability due to ionization at physiological pH.
  • The cyclopropyl group may improve metabolic stability but introduces steric constraints absent in the target compound.

Dihydro Pyrazolo-Pyridine Carboxamides

Example : N-[(3-Chlorophenyl)methyl]-1-(4-fluorophenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide .

Feature Target Compound Dihydro Derivative
Ring Saturation Fully aromatic Partially saturated (6,7-dihydro)
Position 4 Substituent Chloro Hydroxy (-OH)
Position 6 None Oxo (=O)

Key Differences :

  • The hydroxy group increases polarity, which may limit blood-brain barrier penetration compared to the chloro substituent.

Pyrazole Carboxamides with Dichlorophenyl Groups

Example : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide .

Feature Target Compound Dichlorophenyl Derivative
Core Structure Pyrazolo[3,4-b]pyridine Simple pyrazole
Aryl Substituents 3-Chloro-4-fluorophenyl 2,4-Dichlorophenyl
Molecular Weight ~408.8 (estimated) 471.76

Key Differences :

    Q & A

    Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?

    The synthesis involves multi-step reactions, including cyclization, coupling, and purification. For example, intermediates like pyrazolo-pyridine cores are synthesized via condensation of fluoropyridines with hydrazine derivatives, followed by halogenation (e.g., bromination) and Buchwald-Hartwig amination with 3-chloro-4-fluoroaniline . Optimization includes catalyst selection (e.g., Pd₂(dba)₃/XPhos for cross-coupling) and solvent choices (DMF or toluene) to improve yields (up to 88% in intermediate steps) .

    Q. Which spectroscopic techniques are critical for structural characterization?

    • NMR : Proton and carbon-13 NMR identify substituents (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.5 ppm) .
    • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
    • HPLC : Purity assessment (>95% by reverse-phase chromatography) .

    Q. What are common impurities in synthesis, and how are they resolved?

    Byproducts include unreacted starting materials (e.g., residual aniline derivatives) and dehalogenated intermediates. Purification involves liquid-liquid extraction (e.g., ethyl acetate/water partitioning) and column chromatography (silica gel or reverse-phase) .

    Advanced Research Questions

    Q. How can computational methods predict reaction pathways and stability?

    Density functional theory (DFT) calculations model transition states and intermediates, such as the energy barriers for Pd-catalyzed coupling steps. Molecular dynamics simulations assess solvent effects on reaction kinetics . Quantum chemical tools (e.g., Gaussian) predict regioselectivity in halogenation reactions .

    Q. What structural insights does crystallography provide for SAR studies?

    X-ray crystallography of analogs (e.g., monoclinic crystal systems with P2₁/c symmetry) reveals planar pyrazolo-pyridine cores and dihedral angles between substituents. These data correlate with binding modes in enzyme pockets (e.g., hydrophobic interactions with chloro/fluorophenyl groups) .

    Q. How do substituent modifications influence target binding affinity?

    • Chloro/Fluoro Groups : Enhance lipophilicity and π-stacking in enzyme active sites (e.g., acps-PPTase inhibition for antibacterial activity) .
    • Methyl Substitution : Reduces steric hindrance, improving fit in hydrophobic pockets . SAR studies compare IC₅₀ values of analogs with varying substituents using enzyme inhibition assays .

    Q. How can contradictory biological activity data be resolved?

    Contradictions may arise from assay conditions (e.g., buffer pH, co-solvents). Validate target engagement via:

    • Isothermal Titration Calorimetry (ITC) : Direct measurement of binding thermodynamics.
    • Knockout Models : Genetic deletion of target enzymes to confirm on-mechanism activity .

    Methodological Tables

    Q. Table 1: Key Synthetic Intermediates and Yields

    StepIntermediateCatalyst/SolventYieldReference
    13-Bromo-1H-pyrazolo[4,3-b]pyridineHydrazine/EtOH29%
    2Boc-protected intermediateBoc₂O/DMF88%
    3Final coupling productPd₂(dba)₃/XPhos/toluene70%

    Q. Table 2: Structural Parameters from Crystallography

    ParameterValue (Å/°)Compound AnalogueReference
    Bond length (C-Cl)1.73Pyrazolo-pyridine core
    Dihedral angle12.5° (aryl rings)Chlorophenyl derivative

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